disodium bis((2S)-2-amino-3-(4-hydroxyphenyl)propanoate) dihydrate
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Overview
Description
L-Tyrosine disodium salt dihydrate is a polar, naturally occurring, non-essential amino acid. It is a derivative of L-tyrosine, which is one of the twenty amino acids used in protein biosynthesis. L-tyrosine was first discovered in 1846 by German chemist Justus von Liebig when he extracted it from casein, a protein found in milk and cheese . L-Tyrosine disodium salt dihydrate is known for its improved solubility compared to L-tyrosine, making it more suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine disodium salt dihydrate can be synthesized by dissolving L-tyrosine in an extreme pH environment, either below pH 2 or above pH 9. It can also be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to achieve higher solubility . The disodium salt form is achieved by neutralizing the amino acid with sodium hydroxide, followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
In industrial settings, L-tyrosine disodium salt dihydrate is produced through fermentation processes involving genetically modified microorganisms. These microorganisms are engineered to overproduce L-tyrosine, which is then extracted and converted to its disodium salt dihydrate form through chemical reactions involving sodium hydroxide and controlled crystallization processes .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine disodium salt dihydrate undergoes various chemical reactions, including:
Phosphorylation: The phenolic hydroxyl group of L-tyrosine can be phosphorylated by protein kinases, converting it to phosphotyrosine.
Common Reagents and Conditions
Oxidation: Common reagents include tyrosinase or other oxidizing agents under controlled pH and temperature conditions.
Phosphorylation: Protein kinases and adenosine triphosphate (ATP) are typically used under physiological conditions.
Sulfation: Sulfotransferases and 3’-phosphoadenosine-5’-phosphosulfate (PAPS) are used under specific enzymatic conditions.
Major Products Formed
L-DOPA: Formed through oxidation, which is a precursor to several neurotransmitters.
Phosphotyrosine: Formed through phosphorylation, playing a role in cell signaling.
Sulfotyrosine: Formed through sulfation, involved in various biological processes.
Scientific Research Applications
L-Tyrosine disodium salt dihydrate has a wide range of scientific research applications:
Mechanism of Action
L-Tyrosine disodium salt dihydrate exerts its effects through several mechanisms:
Neurotransmitter Synthesis: It is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine.
Melanin Production: Acts as a substrate for the enzyme tyrosinase, leading to the production of melanin, the pigment responsible for skin, hair, and eye color.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: An essential amino acid that is a precursor to L-tyrosine.
L-DOPA: A direct product of L-tyrosine oxidation, used in the treatment of Parkinson’s disease.
Phosphotyrosine: A phosphorylated form of L-tyrosine involved in cell signaling.
Uniqueness
L-Tyrosine disodium salt dihydrate is unique due to its enhanced solubility and stability compared to L-tyrosine. This makes it more suitable for use in cell culture media and industrial applications where high concentrations of L-tyrosine are required .
Properties
Molecular Formula |
C18H24N2Na2O8 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
disodium;2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/2C9H11NO3.2Na.2H2O/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h2*1-4,8,11H,5,10H2,(H,12,13);;;2*1H2/q;;2*+1;;/p-2 |
InChI Key |
RCMJWNHTNMOEEV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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